4-[Cyclohexyl(methyl)amino]oxolan-3-ol
Description
4-[Cyclohexyl(methyl)amino]oxolan-3-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.294 g/mol. This compound features a cyclohexyl group, a methylamino group, and an oxolan-3-ol moiety, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-12(9-5-3-2-4-6-9)10-7-14-8-11(10)13/h9-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLMJJPGGFEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[Cyclohexyl(methyl)amino]oxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[Cyclohexyl(methyl)amino]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolan ring, using reagents like alkyl halides or sulfonates
Scientific Research Applications
4-[Cyclohexyl(methyl)amino]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[Cyclohexyl(methyl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to exert its effects .
Comparison with Similar Compounds
4-[Cyclohexyl(methyl)amino]oxolan-3-ol can be compared with other similar compounds, such as:
Biological Activity
4-[Cyclohexyl(methyl)amino]oxolan-3-ol, also known as Biotin BMCC, is a compound of increasing interest in the fields of biochemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H21NO2, with a molecular weight of approximately 199.294 g/mol. The compound features a cyclohexyl group, a methylamino group, and an oxolan-3-ol moiety, which contribute to its distinct properties.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that it may modulate enzyme activity or interact with specific receptors, which is crucial for its therapeutic effects. The compound's ability to inhibit certain metabolic pathways through enzyme interaction suggests potential applications in treating infections.
Although the exact mechanism of action for this compound remains unclear, it is hypothesized that it interacts with various molecular targets, potentially influencing receptor activity or enzyme function. This interaction may lead to the inhibition of pathogenic growth or modulation of biological pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol | C11H21NO2 | Contains a tetrahydrofuran ring instead of oxolan |
| 4-(Cyclopentyl(methyl)amino)oxolan-3-ol | C10H19NO2 | Features a cyclopentyl group instead of cyclohexyl |
| 4-(Phenyl(methyl)amino)oxolan-3-ol | C12H17NO2 | Contains a phenyl group affecting its biological properties |
These compounds share structural similarities but differ in their functional groups or ring structures, which may influence their biological activity and chemical reactivity.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The synthesis typically involves the use of reagents such as triethylsilyl chloride (TESCl), benzaldehyde, and other catalytic agents to enhance yields.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal effects against common pathogens. The minimum inhibitory concentration (MIC) was determined through broth dilution methods.
- Enzyme Interaction Studies : Research focused on the binding affinity of the compound to various enzymes indicated potential inhibitory effects on metabolic pathways critical for pathogen survival.
- Statistical Analyses : Statistical tests were employed to assess the significance of differences between treated and control groups, confirming the efficacy of the compound in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
